REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1.[CH3:14][C:15](C)([O-])C.[K+].BrCC>CN(C=O)C>[CH2:14]([N:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH:8]=[CH:9][C:10]1=[O:13])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming until all the solid
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
reaches 5° C
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
10 g of sodium bisulfate in distilled H2O are added to the reaction mixture which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
ADDITION
|
Details
|
The isopropanol solution is treating with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
to remove residual DMF
|
Type
|
CUSTOM
|
Details
|
resulting in the formulation of a solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from acetonitrile with hot filtration
|
Type
|
CUSTOM
|
Details
|
The starting material crystallizes out
|
Type
|
CUSTOM
|
Details
|
The acetonitrile mother liquid is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on 100 g of silica gel
|
Type
|
WASH
|
Details
|
The column is eluted with ethyl acetate, toluene and finally with methanol in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot toluene/decane and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C=CC(=C1)C1=NC=CN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |